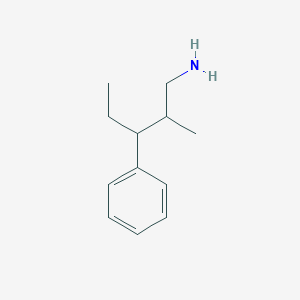

2-Methyl-3-phenylpentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-phenylpentan-1-amine: is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The structure of this compound includes a phenyl group (a benzene ring) and a pentane chain with a methyl substitution at the second carbon position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpentan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-3-phenylpentan-1-one. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed under high-pressure hydrogenation conditions to achieve the desired amine product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-phenylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Alkylated or acylated amines

Aplicaciones Científicas De Investigación

Chemistry: 2-Methyl-3-phenylpentan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural features make it a candidate for the development of analgesics, antidepressants, and other therapeutic agents.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including dyes, polymers, and surfactants. Its reactivity and functional group compatibility make it a versatile intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-phenylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-Methyl-3-phenylpropan-1-amine: Similar structure but with a shorter carbon chain.

3-Phenylpentan-1-amine: Lacks the methyl substitution at the second carbon position.

2-Methyl-3-phenylbutan-1-amine: Similar structure but with a shorter carbon chain.

Uniqueness: 2-Methyl-3-phenylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a methyl-substituted pentane chain influences its reactivity, solubility, and interaction with biological targets. This combination of features makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

2-Methyl-3-phenylpentan-1-amine, also known as (2R)-2-Methyl-3-phenylpentan-1-amine, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula C10H15N. Its structure features a branched alkyl chain with a phenyl group, contributing to its biological interactions. The presence of an amine functional group allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes. For instance, it can block active sites or modulate enzyme activity through allosteric interactions.

- Receptor Binding : It can function as a ligand for certain receptors, influencing signaling pathways that are critical in various physiological processes. This includes potential effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Pharmacological Effects

Research indicates that this compound may exhibit psychoactive properties similar to other compounds in the cathinone class. Its activity can lead to significant effects on the central nervous system (CNS), including:

- Dopaminergic Activity : The compound has been shown to increase extracellular dopamine levels in animal models, suggesting a mechanism that could contribute to stimulant effects .

- Potential for Abuse : Similar to other psychoactive substances, there is concern regarding its potential for abuse due to its stimulant properties .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds, providing insights into the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that related compounds inhibit the reuptake of neurotransmitters like dopamine and norepinephrine with varying potency. For example, MDPV (a related compound) shows high potency in blocking dopamine uptake .

- In Vivo Studies : Animal studies indicate that compounds similar to this compound can induce locomotor activation and cardiovascular effects, highlighting their stimulatory potential .

Applications in Medicine and Industry

The compound's unique structural features make it a candidate for various applications:

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as:

- Analgesics : Due to its interaction with pain pathways.

- Antidepressants : Its effects on neurotransmitter systems may provide therapeutic benefits in mood disorders.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals, including:

| Application | Description |

|---|---|

| Pharmaceuticals | Used as a building block for drug development |

| Agrochemicals | Intermediate for developing agricultural chemicals |

| Specialty Chemicals | Synthesis of dyes, polymers, and surfactants |

Propiedades

IUPAC Name |

2-methyl-3-phenylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIGFYWEYRAFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.